Product packaging for Vinyl formate(Cat. No.:CAS No. 692-45-5)

Vinyl formate

Cat. No.: B057145
CAS No.: 692-45-5
M. Wt: 72.06 g/mol
InChI Key: GFJVXXWOPWLRNU-UHFFFAOYSA-N
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Description

Vinyl formate (C₃H₄O₂) is a valuable ester monomer and synthetic building block extensively utilized in advanced organic and polymer chemistry research. Its primary research value lies in its dual functionality, serving as a protected form of acetaldehyde and a source of the highly reactive vinyl group. In organic synthesis, this compound acts as a versatile precursor for vinylation reactions and is a key intermediate in the synthesis of complex molecules. Its most prominent application is in polymer science, where it functions as a co-monomer for the creation of functionalized polymers and copolymers. The compound readily undergoes free-radical polymerization, allowing researchers to incorporate pendant formate ester groups into polymer backbones. These groups can subsequently be hydrolyzed under controlled conditions, offering a strategic pathway to synthesize poly(vinyl alcohol) (PVA) with tailored molecular weights and tacticity, or to create reactive polymer scaffolds for further chemical modification. Furthermore, this compound is investigated for its use in click chemistry and as a cross-linking agent in material science. Due to its high volatility and reactivity, it is an essential reagent for studying reaction kinetics and mechanisms in catalysis. This product is intended for use by qualified laboratory researchers to explore these and other novel applications in a controlled setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4O2 B057145 Vinyl formate CAS No. 692-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl formate
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InChI

InChI=1S/C3H4O2/c1-2-5-3-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJVXXWOPWLRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2
Source PubChem
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Related CAS

25567-89-9
Record name Poly(vinyl formate)
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DSSTOX Substance ID

DTXSID20219233
Record name Formic acid, vinyl ester
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Molecular Weight

72.06 g/mol
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CAS No.

692-45-5
Record name Vinyl formate
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Record name Vinyl formate
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Record name VINYL FORMATE
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Record name Formic acid, vinyl ester
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Record name Vinyl formate
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Synthetic Methodologies and Mechanistic Investigations of Ethenyl Formate

Established Synthetic Routes

Addition Reactions for Ethenyl Formate (B1220265) Production

A primary route for synthesizing vinyl formate involves the direct addition of formic acid to acetylene (B1199291). This process is typically conducted in either the liquid or vapor phase and requires a catalyst to facilitate the reaction.

In liquid-phase methods, mercury(II) salts, such as mercury(II) phosphate (B84403), have been historically used as catalysts. ontosight.aiuva.es The reaction mechanism involves the activation of the acetylene triple bond by the mercury catalyst, making it susceptible to nucleophilic attack by the formic acid. However, these liquid-phase methods often result in modest yields, typically around 45%, and are hampered by the reduction of the mercury catalyst to less soluble and inactive mercurous salts by formic acid. google.com

Transesterification Pathways for Ethenyl Formate Synthesis

Transesterification, or vinyl interchange, represents another key strategy for producing this compound. This equilibrium-driven process typically involves the reaction of a readily available vinyl ester, such as vinyl acetate (B1210297), with formic acid. google.comgoogle.com The reaction exchanges the acetate group for a formate group, yielding this compound and acetic acid.

The mechanism is catalyzed by the addition of an acid or base. researchgate.net Strong acids protonate the carbonyl group, enhancing its electrophilicity, while bases deprotonate the alcohol, increasing its nucleophilicity. researchgate.net To drive the equilibrium towards the product, the lower-boiling alcohol (in this case, the vinyl alcohol tautomer of acetaldehyde (B116499) formed from vinyl acetate) can be removed by distillation. researchgate.net

Historically, mercury(II) salts were the preferred catalysts for these transvinylation reactions. google.comwikipedia.org However, due to the toxicity of mercury compounds, less toxic alternatives like palladium-based catalysts have been developed. google.comajol.info Palladium (II) acetate, often in complex with ligands like 2,2′-bipyridyl, has been shown to be effective for the transvinylation of various carboxylic acids. google.com Ruthenium catalysts have also been explored for the addition of carboxylic acids to alkynes. acs.org

Vapor Phase Catalytic Synthesis from Acetylene and Formic Acid

A highly effective method for producing this compound is the vapor-phase reaction of acetylene and formic acid over a heterogeneous catalyst. This approach avoids some of the catalyst deactivation and separation issues encountered in liquid-phase processes. A notable process involves passing a gaseous mixture of acetylene and formic acid over a catalyst composed of zinc acetate supported on activated charcoal. google.com

To optimize this process and prevent side reactions, specific conditions are maintained. A crucial aspect is the addition of a small amount of acetic anhydride (B1165640) to the formic acid feed. The acetic anhydride acts as a scavenger for any water present, preventing the formation of acetaldehyde as a byproduct, which can arise from the decomposition of the intermediate ethylidene bisformate. google.com This vapor-phase method has been reported to achieve high yields, around 80%, based on the amount of formic acid consumed.

Table 1: Optimized Parameters for Vapor-Phase this compound Synthesis

ParameterOptimized Range/ValuePurpose
Catalyst Zinc Acetate on CharcoalFacilitates the addition of formic acid to acetylene.
Temperature 170–210°CBalances reaction kinetics with catalyst stability.
Acetylene:Formic Acid Molar Ratio 5:1 to 12:1Minimizes the formation of the ethylidene ester byproduct.
Acetic Anhydride Concentration 0.01–0.1 moles per mole of formic acidSequesters water to prevent acetaldehyde formation.

Catalytic Systems and Reaction Optimization in Ethenyl Formate Synthesis

Acidic Catalysis in this compound Production

Acid catalysis is a cornerstone of several this compound synthesis methods. As mentioned, liquid-phase synthesis from acetylene and formic acid has utilized mercury(II) salts like mercuric phosphate at temperatures of 50–55°C, though with limited success due to catalyst instability.

In other esterification approaches, strong Brønsted acids such as sulfuric acid have been employed. For instance, the sulfuric acid-catalyzed esterification to produce this compound at 60°C has been reported to achieve yields of approximately 75%. The mechanism involves protonation of the carbonyl oxygen of formic acid, which activates the carbon atom for nucleophilic attack. In the context of reacting with acetylene, the acid catalyst protonates the triple bond, generating a vinyl cation intermediate that then reacts with the formate anion. However, the reaction of this compound with benzene (B151609) in the presence of aluminum chloride, a Lewis acid, has been noted to yield 9,10-dimethylanthracene (B165754) without forming carbonyl-containing compounds. cdnsciencepub.com

Enzymatic Catalysis for Ethenyl Formate Synthesis

Biocatalysis using enzymes, particularly lipases, presents a greener alternative to traditional chemical methods, operating under mild conditions and often with high selectivity. mdpi.com While extensive research exists for the enzymatic synthesis of other formate esters like phenethyl formate and octyl formate, direct studies on this compound are less common. mdpi.comnih.govmdpi.com

However, the principles are transferable. Lipase-based methods for this compound synthesis have been reported to achieve yields of around 65% at a mild temperature of 30°C. The immobilized lipase (B570770) Novozym 435 (Candida antarctica lipase B) is a highly effective and versatile catalyst for the synthesis of various esters, including other formates. mdpi.comnih.gov The enzymatic mechanism involves the formation of an acyl-enzyme complex between the lipase's active site (serine hydroxyl group) and the acyl donor (formic acid), which then reacts with the alcohol. mdpi.com

In the context of transesterification, using vinyl acetate as an acyl donor can be problematic in enzymatic reactions. The byproduct, acetaldehyde, can inactivate many lipases, leading to a decreased yield. mdpi.com Therefore, direct esterification using formic acid is often preferred in enzymatic syntheses to avoid this issue, as the only byproduct is water. mdpi.comresearchgate.net

Table 2: Comparison of Catalytic Systems in Vinyl Ester Synthesis

Catalyst TypeExampleTypical SubstratesKey Features
Mercury Salts Hg₃(PO₄)₂, Hg(OAc)₂Acetylene, Formic Acid, Vinyl AcetateEffective but toxic; catalyst can be reduced and deactivated. google.com
Palladium Catalysts Pd(OAc)₂, Pd/CVinyl Acetate, Carboxylic AcidsLess toxic alternative to mercury; used in transvinylation. google.comajol.info
Zinc Salts Zn(OAc)₂ on CharcoalAcetylene, Formic AcidUsed in vapor-phase synthesis; provides high yields.
Brønsted Acids H₂SO₄Formic AcidTraditional acid catalyst for esterification; ~75% yield reported.
Lipases Novozym 435Formic Acid, Alcohols, Vinyl AcetateGreen catalyst, mild conditions; subject to inactivation by acetaldehyde. mdpi.com

Transition Metal Catalysis (e.g., Palladium-Based Systems)

The synthesis of this compound, also known as ethenyl formate, can be achieved through various routes, with transition metal catalysis representing a significant area of investigation. Among these, palladium-based systems are particularly noteworthy for their catalytic activity. One prominent method involves the hydrocarboxylation of acetylene with formic acid, where a palladium catalyst facilitates the addition of the carboxylic acid across the triple bond of acetylene. fishersci.se This approach is an alternative to traditional methods that may employ more toxic catalysts, such as mercury salts. nih.gov

Palladium-catalyzed reactions are versatile and have been extensively studied for various vinylation processes, which provides a basis for understanding the synthesis of this compound. metabolomicsworkbench.org For instance, the palladium-catalyzed reaction of vinyl halides or triflates with formate anions in the presence of acetic anhydride serves as an efficient route to carboxylic acids, demonstrating the reactivity of these core components within a palladium-catalyzed cycle. ontosight.aiuv.mx The general mechanism for such transformations often involves a Heck-type pathway. fishersci.cafishersci.be These processes typically proceed under mild conditions and show tolerance to a wide range of functional groups. ontosight.ai The choice of palladium as a catalyst is driven by its high activity, selectivity, and the ability to function with a broad array of substrates, which is a recurring theme in modern organic synthesis. metabolomicsworkbench.org

Influence of Reaction Parameters on Yield and Purity of Ethenyl Formate

The yield and purity of ethenyl formate are critically dependent on the chosen synthetic method and the precise control of reaction parameters. The optimization of these parameters is essential for maximizing product formation while minimizing side reactions and impurities.

In the vapor-phase synthesis from acetylene and formic acid, several parameters are crucial. guidetopharmacology.org The reaction temperature must be carefully controlled, typically within a range of 150–260°C, to balance reaction kinetics with catalyst stability. guidetopharmacology.org The molar ratio of reactants, specifically the acetylene-to-formic acid ratio, is another key variable. A higher ratio is often employed to minimize the formation of byproducts like ethylidene diformate. guidetopharmacology.org Furthermore, the introduction of a small quantity of acetic anhydride can sequester water, which helps prevent the formation of acetaldehyde, an undesirable impurity. guidetopharmacology.org

For other synthetic approaches, such as those in the liquid phase or enzymatic catalysis, a different set of parameters becomes important. Drawing parallels from the enzymatic synthesis of other formates, key variables include catalyst concentration, the molar ratio of the reactants, and reaction temperature. wikipedia.orgservice.gov.uk For instance, increasing the enzyme concentration generally enhances the reaction rate up to a certain point. The molar ratio of the alcohol to the acid can significantly affect the conversion yield, with an optimal ratio needed to drive the equilibrium towards the product without causing substrate inhibition. wikipedia.org Temperature plays a dual role: it increases the reaction rate but can also affect enzyme stability and the activity of water, which is essential for lipase function. wikipedia.org

The following table summarizes the influence of key parameters on the synthesis of vinyl and other formate esters, based on established methodologies.

Mechanistic Elucidation of Ethenyl Formate Synthetic Routes

Identification of Key Reaction Intermediates and Transition States

The synthesis of ethenyl formate via transition metal catalysis proceeds through a series of reactive species. In palladium-catalyzed pathways, the cycle is generally initiated by the formation of an organopalladium species. fishersci.no For reactions involving acetylene, this can involve the insertion of the C-C triple bond into a palladium-hydride or palladium-formate bond, leading to a vinyl-palladium intermediate. This species subsequently undergoes reductive elimination to yield the this compound product and regenerate the active catalyst. In some cases, vinyl radical intermediates have been proposed, which can be generated and then participate in subsequent bond-forming steps. americanelements.com In formate-mediated reductive couplings, dianionic palladium(I) dimers, such as [Pd₂I₄]²⁻, have been identified as crucial intermediates, formed by the reduction of a Pd(II) precatalyst by the formate anion. epa.gov

Transition states are high-energy structures that connect reactants, intermediates, and products along the reaction coordinate. Their identification, often through computational chemistry, is key to understanding reaction kinetics. A transition state is characterized by a unique imaginary vibrational frequency corresponding to the motion along the reaction coordinate. americanelements.com While specific transition state structures for this compound synthesis are not widely reported, analogies can be drawn from similar reactions. For example, in the oxidation of related esters, pre-reaction complexes between the ester and the oxidant can form, lowering the energy of the subsequent transition state for hydrogen abstraction. americanelements.com The geometry of the transition state is critical, as it dictates the stereochemical outcome of the reaction, similar to the well-established Zimmerman-Traxler model for aldol (B89426) reactions. wikipedia.org

Stereochemical Considerations in Ethenyl Formate Synthesis

Stereochemistry plays a significant role in the structure and reactivity of this compound. At room temperature, gaseous this compound is known to exist predominantly in its most stable cis-trans conformation. fishersci.se The control of stereochemistry during synthesis is a critical aspect, particularly concerning the geometry of the double bond.

In catalytic syntheses, the stereochemical outcome is often determined during the key bond-forming step within the coordination sphere of the metal catalyst. The structure of the catalyst and its ligands can create a specific steric and electronic environment that favors the formation of one stereoisomer over another. This principle is well-demonstrated in the synthesis of vinyl iodides, where the choice of reagents and reaction conditions can lead to high stereoselectivity for either the E or Z isomer. wikipedia.org The retention of this geometry is often crucial in subsequent cross-coupling reactions. wikipedia.org Similarly, in the palladium-catalyzed synthesis of this compound from acetylene, the syn- or anti-addition of formic acid across the triple bond will dictate the initial geometry of the vinyl group in the product. The specific catalytic cycle, whether proceeding through a syn-carbopalladation or another mechanism, will therefore be a determining factor for the product's stereochemistry.

Mechanistic Insights Explaining Catalytic Efficiency Discrepancies

The efficiency of different catalytic systems for producing ethenyl formate can vary significantly. These discrepancies often arise from differences in the underlying reaction mechanisms, catalyst stability, and the influence of reaction conditions on the catalytic cycle.

One major factor is the composition of the catalyst itself. For the analogous synthesis of vinyl acetate, bimetallic catalysts such as palladium-gold (Pd-Au) have shown superior performance compared to pure palladium. nih.gov The gold is believed to isolate single palladium atoms, creating active sites that are highly selective for the desired reaction while suppressing undesirable side reactions like complete oxidation. nih.gov

The nature of the catalytic cycle and the stability of its intermediates are also crucial. In some palladium-catalyzed vinylations, the reaction proceeds via a Heck-type mechanism. fishersci.cafishersci.be The efficiency of this pathway can be influenced by solvents and promoters that affect key steps like transmetalation. For instance, in aqueous media, the reduced nucleophilicity of the base can disfavor the transmetalation required for a Hiyama coupling, pushing the reaction through a Heck pathway instead. fishersci.cafishersci.be Furthermore, additives can dramatically alter catalytic efficiency. In Stille-type couplings of vinyl triflates, the presence of lithium chloride is essential for high yields, as it is thought to facilitate the transmetalation step. wikipedia.org In formate-mediated couplings, iodide additives are crucial for stabilizing the active Pd(I) dimeric species, which is a highly efficient catalyst for the reaction. epa.gov

Table of Compounds and PubChem CIDs

Reaction Chemistry and Mechanistic Insights of Ethenyl Formate

Fundamental Reactivity Patterns of Vinyl Formate (B1220265)

Vinyl formate's reactivity is characterized by the dual functionality of its vinyl group and formate ester. The vinyl group is susceptible to addition and polymerization reactions, while the formate ester can undergo hydrolysis and substitution.

Oxidation Reactions of Ethenyl Formate

This compound can be oxidized to produce formic acid and other oxidation products. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) can be used for this purpose. The vinyl group can also undergo epoxidation. For instance, the epoxidation of vinyl ester resins, which share structural similarities, can lead to the formation of phenyl formate. cnrs.fr The reaction of tetrasubstituted alkenes with performic acid, generated in situ from formic acid and hydrogen peroxide, results in epoxidation. google.com

Reduction Reactions of Ethenyl Formate

Reduction reactions of this compound can yield vinyl alcohol and formic acid. Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are often employed for this transformation. Catalytic hydrogenation of ethyl formate, a related compound, produces methanol (B129727) and ethanol. doubtnut.com The transfer hydrogenation of organic formates using a ruthenium catalyst and 2-propanol as a hydrogen source has also been reported to produce methanol. acs.org

Substitution Reactions Involving the Formate Group

The formate group in this compound can be replaced by other functional groups through substitution reactions. These reactions may involve nucleophiles like alcohols. A key example is transesterification, where the vinyl group is exchanged with another alkyl group from an alcohol in the presence of an acid or base catalyst, yielding a different ester and vinyl alcohol, which then tautomerizes to acetaldehyde (B116499). lolbeans.co.ukwikipedia.org For instance, vinyl acetate (B1210297) can be used to synthesize other vinyl esters, including this compound, through a process sometimes called transvinylation. wikipedia.org

Addition Reactions Across the Vinyl Moiety

The vinyl group of ethenyl formate allows for various addition reactions. The presence of the vinyl group enables it to undergo radical polymerization initiated by agents like azobisisobutyronitrile (AIBN) or peroxides. lolbeans.co.uk The double bond is attacked by a radical species, leading to a growing polymer chain. lolbeans.co.uk

Furthermore, the vinyl group can participate in cycloaddition reactions. For example, vinyl-terminated self-assembled monolayers can react with dihalocarbenes to form dihalocyclopropanes. beilstein-journals.org While specific examples for ethenyl formate are not detailed, the reactivity of the vinyl group suggests its potential to participate in [4+2] cycloadditions, a common reaction for dienes and dienophiles. libretexts.org The vinyl group, when adjacent to an electron-withdrawing group, can also undergo conjugate addition, also known as a Michael addition. wikipedia.org

Hydrolytic Stability and Degradation Pathways of Ethenyl Formate

Saponification Under Basic Conditions

Saponification is a hydrolysis reaction where an ester is treated with a base, typically a strong hydroxide (B78521) like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce an alcohol and the salt of a carboxylic acid. journalijar.comlibretexts.org In the case of ethenyl formate (this compound), saponification under basic conditions (pH > 10) yields a formate salt and vinyl alcohol.

The reaction proceeds via a nucleophilic acyl substitution mechanism, often referred to as a BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism. arkat-usa.org The process involves the following steps:

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the this compound molecule. This leads to the formation of a tetrahedral intermediate. journalijar.comlibretexts.org

Leaving Group Removal: The tetrahedral intermediate is unstable and collapses. The electrons from the oxygen of the original hydroxyl group reform the carbonyl double bond, leading to the cleavage of the bond to the vinyloxy group (-OCH=CH₂), which acts as the leaving group. libretexts.org

Deprotonation: The vinyloxy anion is a strong base and rapidly abstracts a proton from the newly formed formic acid, yielding a formate salt (e.g., sodium formate) and vinyl alcohol. libretexts.org

The resulting vinyl alcohol is an enol and is generally unstable, quickly tautomerizing to its more stable keto isomer, acetaldehyde.

The rate of saponification can be influenced by several factors, including the concentration of the base and the temperature. The presence of water in the reaction system can sometimes decrease the reaction rate by consuming the alkali catalyst. google.com However, for certain industrial processes, like the saponification of ethylene-vinyl acetate copolymers, the controlled addition of water can be beneficial. google.com

Kinetics of Ethenyl Formate Degradation

The degradation of this compound, particularly through hydrolysis, is a key aspect of its chemical reactivity. The stability of the ester is highly dependent on pH. Under basic conditions (pH > 10), saponification occurs, while under acidic conditions (pH < 4), the molecule undergoes hydrolysis to yield formic acid and vinyl alcohol, which then rearranges to acetaldehyde.

The kinetics of ester degradation, such as that of the related ethyl formate, have been studied extensively. acs.org Thermal decomposition of simple esters like ethyl formate often proceeds via a unimolecular elimination reaction, forming an alkene and a carboxylic acid. researchgate.net For instance, the pyrolysis of ethyl formate primarily yields ethylene (B1197577) and formic acid through a six-centered transition state. researchgate.netconicet.gov.ar The rate constant for the thermal decomposition of ethyl formate has been experimentally determined across various temperature ranges. researchgate.net

While specific kinetic data for this compound is less common in the provided search results, the principles of ester hydrolysis kinetics are well-established. The reaction rate is typically first-order with respect to the ester and the hydrolyzing agent (e.g., hydroxide ion). nih.gov The Arrhenius equation can be used to describe the temperature dependence of the degradation rate constant.

Table 1: Factors Influencing Ester Degradation Kinetics

Parameter Influence on Degradation Rate
pH Rate is significantly higher under strongly acidic (pH < 4) or strongly basic (pH > 10) conditions.
Temperature Rate increases with temperature, following the Arrhenius relationship. researchgate.net
Solvent Polar solvents can stabilize charged intermediates, potentially affecting the reaction energy barrier. arkat-usa.org

| Structure | Steric hindrance around the carbonyl group can decrease the rate of hydrolysis. arkat-usa.org |

Advanced Reaction Studies Involving this compound

This compound and related vinyl esters are versatile reagents in more complex, metal-catalyzed transformations. These reactions often leverage the unique reactivity of both the vinyl group and the formate moiety.

Formate-Mediated Reductive Coupling and Isomerization Processes

Formate salts, such as potassium formate or sodium formate, can serve as an efficient hydride source in transfer hydrogenation reactions. nih.govacs.org This capability is exploited in rhodium-catalyzed reductive coupling reactions where a vinyl group is coupled with an aldehyde. nih.govacs.org Although the provided research primarily details reactions with vinyl bromides and vinyl triflates, the underlying principles are relevant to vinyl esters.

In these processes, a rhodium catalyst facilitates the reductive coupling of an aldehyde with the vinyl component, mediated by the formate which acts as the reductant. nih.govorganic-chemistry.org The reaction proceeds through a transient allylic alcohol intermediate, which then undergoes a redox isomerization to yield a ketone as the final product. nih.govacs.org A key advantage of this method is the avoidance of stoichiometric organometallic reagents. nih.gov

The regiochemical outcome of these reactions (i.e., the formation of branched or linear ketones) can be controlled by the choice of ligand on the rhodium catalyst. acs.orgorganic-chemistry.org For example, a ligand like PtBu₂Me favors the formation of branched ketones, whereas a less coordinating ligand like PPh₃ can promote isomerization to form linear ketones. acs.orgorganic-chemistry.org

Deuterium labeling studies have been instrumental in elucidating the mechanism, confirming that a hydride is transferred from the formate to the substrate and that the reaction proceeds through an allylic alcohol intermediate that isomerizes to the ketone. nih.govresearchgate.net

Radical Chemistry of Ethenyl Formate and its Derivatives

Vinyl radicals are highly reactive, transient intermediates characterized by an unpaired electron on one of the sp²-hybridized carbon atoms of a double bond. rsc.orgresearchgate.net They can be generated from vinyl compounds, including vinyl halides and potentially vinyl esters, through various methods such as photolysis or single-electron transfer (SET) processes in the presence of a transition metal catalyst or photosensitizer. rsc.orgnih.gov The generation of vinyl radicals from stable precursors under mild conditions is a significant challenge due to the high reduction potentials of many vinyl derivatives. nih.gov

Once generated, vinyl radicals exhibit diverse reactivity. rsc.org They can abstract a hydrogen atom from a solvent or another donor, undergo addition reactions to alkynes or alkenes, or be trapped by a nucleophile. researchgate.netresearchgate.net In the context of transition metal catalysis, a vinyl radical can add to a metal center (e.g., Ni(0)) to form a vinyl-metal complex, which can then participate in cross-coupling reactions. beilstein-journals.org The structure of the vinyl radical, whether it is a bent σ-radical or a linear π-radical, influences its reactivity and stereochemical outcomes. researchgate.net

Visible-light photoredox catalysis is a powerful tool in modern organic synthesis that uses light to generate reactive intermediates via single-electron transfer (SET) processes under mild conditions. princeton.edunih.gov In many of these reactions, formate salts or formic acid can play a crucial role, often acting as a sacrificial electron donor or a precursor to a highly reducing radical species. princeton.edupolimi.it

In some photoredox systems, the oxidation of a formate anion can lead to the formation of a carbon dioxide radical anion (CO₂•⁻), which is a potent reductant. beilstein-journals.org This species can then reduce a substrate or a photocatalyst to continue the catalytic cycle. While direct examples involving this compound were not detailed in the search results, the principles are applicable. For instance, photoredox-mediated reactions have been used for the deoxygenative radical addition of carboxylic acids to vinyl boronic esters, demonstrating the generation of acyl radicals that add to a vinyl system. nih.gov

The combination of a photocatalyst (like an iridium or ruthenium complex), a light source, and a formate species can enable transformations that are otherwise difficult to achieve. princeton.edubeilstein-journals.org These reactions benefit from mild conditions and high functional group tolerance, making them valuable for complex molecule synthesis. princeton.edunih.gov

Generation and Reactivity of Vinyl Radicals

Reactions with Aromatic Systems (e.g., Aluminum Chloride Catalyzed Reactions)

The reaction of ethenyl formate (this compound) with aromatic systems, particularly in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), falls under the broad category of Friedel-Crafts type reactions. scribd.com These reactions typically involve the electrophilic substitution of an aromatic proton with either an alkyl (alkylation) or an acyl (acylation) group. byjus.compharmaguideline.com The role of the Lewis acid is to generate a potent electrophile from the reacting partner. quora.com

In the context of vinyl esters like this compound, the reaction with an aromatic compound like benzene (B151609) could theoretically proceed via two main pathways: acylation, leading to the formation of an aldehyde, or alkylation. However, the reactivity of vinyl compounds in this context presents unique outcomes.

A detailed investigation into the aluminum chloride-catalyzed reaction between vinyl esters and benzene revealed significant findings. cdnsciencepub.com While the reaction of vinyl acetate with benzene yielded expected products such as the ketone acetophenone, along with 1,1-diphenylethane (B1196317) and 9,10-dimethylanthracene (B165754), the reaction of this compound with benzene under similar conditions produced a surprising result. cdnsciencepub.comcdnsciencepub.com

In the first reported study of the aluminum chloride-catalyzed reaction of this compound with benzene, the primary product obtained in high yield was 9,10-dimethylanthracene. cdnsciencepub.com Notably, no carbonyl-containing compounds, such as formylbenzene (benzaldehyde), were detected. cdnsciencepub.com This outcome is distinct from a standard Friedel-Crafts acylation, which would be expected to produce an aldehyde. Friedel-Crafts acylation reactions typically yield ketones, as formyl chloride, the simplest acyl chloride, is unstable under the reaction conditions. byjus.com

The formation of 9,10-dimethylanthracene suggests a more complex reaction mechanism than a direct formylation. Although the precise mechanism for the reaction with this compound was not detailed, the study of the analogous reaction with vinyl acetate provides some insights. The formation of 9,10-dimethylanthracene in that case was also observed, indicating a common, complex pathway for certain vinyl esters. cdnsciencepub.com It is established that vinyl halides are generally unreactive in Friedel-Crafts reactions because the formation of a vinyl carbocation is energetically unfavorable. libretexts.orgjove.comlibretexts.org While this compound is an ester, the nature of the vinyl group significantly influences its reactivity in the presence of strong Lewis acids and aromatic substrates.

The experimental results for the reaction of this compound with benzene are summarized in the table below.

ReactantsCatalystMajor ProductCarbonyl-Containing Products
This compound + BenzeneAluminum Chloride (AlCl₃)9,10-dimethylanthraceneNone Detected cdnsciencepub.com
Vinyl Acetate + BenzeneAluminum Chloride (AlCl₃)Acetophenone, 1,1-diphenylethane, 9,10-dimethylanthracene cdnsciencepub.comAcetophenone, p-ethylacetophenone cdnsciencepub.com

Polymerization Science of Ethenyl Formate

Homopolymerization Characteristics of Vinyl Formate (B1220265)

The homopolymerization of vinyl formate involves the sequential addition of this compound monomers to a growing polymer chain. This process is typically initiated by free radicals.

Rp = kp[M](fkd[I] / kt)0.5

Where:

kp is the propagation rate constant.

kd is the initiator decomposition rate constant.

kt is the termination rate constant.

[M] is the monomer concentration.

[I] is the initiator concentration.

f is the initiator efficiency.

Table 1: General Kinetic Dependencies in Vinyl Ester Homopolymerization This table is based on general principles and data from analogous vinyl esters like vinyl acetate (B1210297).

Kinetic ParameterDependencyObservation
Rate of Polymerization (Rp)Initiator Concentration ([I])Rp ∝ [I]0.5
Rate of Polymerization (Rp)Monomer Concentration ([M])Rp ∝ [M]1.0-1.23
Number of Polymer Particles (Emulsion)Emulsifier ConcentrationParticle Number ∝ [Emulsifier]0.5
Polymer Molecular WeightInitiator ConcentrationGenerally independent in emulsion polymerization. dtu.dk

The formation of poly(this compound) proceeds through a standard chain-growth mechanism involving three key stages: initiation, propagation, and termination. wikipedia.orgcmu.edumdpi.com

Initiation: The process begins with an initiator molecule, such as AIBN or a peroxide, decomposing to form free radicals. pslc.ws This radical then adds to the double bond of a this compound monomer, creating a new, larger radical and initiating a polymer chain.

Chain Growth (Propagation): The newly formed monomer radical attacks another this compound monomer. mdpi.com This addition occurs repeatedly, rapidly adding monomer units to the growing polymer chain and regenerating the radical active site at the end of the chain with each step. wikipedia.org

Termination: The growth of a polymer chain ceases when its radical active site is eliminated. mdpi.compslc.ws In free-radical polymerization, termination typically occurs via two primary mechanisms: wikipedia.orgpslc.ws

Combination (or Coupling): Two growing polymer chain radicals react with each other, forming a single, non-reactive polymer molecule through a new covalent bond. wikipedia.orgpslc.ws

Disproportionation: One radical abstracts a hydrogen atom from another. This results in two "dead" polymer chains: one with a saturated end group and another with an unsaturated end group (a terminal double bond). pslc.ws

Another important process is chain transfer , where the radical activity is transferred from a growing polymer chain to another molecule (like a solvent, monomer, or another polymer chain), terminating the first chain but initiating a new one. cmu.edupslc.ws Chain transfer to the polymer can result in branched structures. pslc.ws

Kinetic Studies of Poly(this compound) Formation

Copolymerization Behavior of Ethenyl Formate

This compound can be copolymerized with various other monomers to tailor the properties of the resulting polymer. Its behavior in these reactions is dictated by the relative reactivities of the monomers involved.

Monomer reactivity ratios, denoted as r1 and r2, are crucial parameters that describe the tendency of a growing polymer chain ending in one monomer unit to add the same monomer (k11) versus the other monomer (k12). rsc.orgscielo.br The ratios are defined as:

r1 = k11/k12 r2 = k22/k21

The values of r1 and r2 determine the composition and sequence distribution of the final copolymer. scielo.br

If r1r2 = 1, the copolymerization is ideal, and the monomer units are arranged randomly along the chain.

If r1 and r2 are both less than 1, the copolymerization tends toward alternation.

If r1 and r2 are both close to 0, a strongly alternating copolymer is formed. nih.gov

These ratios are determined experimentally by polymerizing various monomer feed ratios to low conversion and then analyzing the resulting copolymer composition. nih.gov Graphical methods like the Fineman-Ross and Kelen-Tüdös methods are commonly used to calculate the reactivity ratios from the experimental data. scielo.brtuwien.at For instance, in the copolymerization of vinyl acetate (VAc) with vinyl trimethoxysilane (B1233946) (VTMS), the reactivity ratios were found to be rVAc = 0.211 and rVTMS = 0, indicating a strong tendency for VAc to add to a chain ending in VTMS and a lack of VTMS homopolymerization. rsc.org

Alternating copolymerization, where monomers add in a regular 1:1 sequence, is a significant behavior observed with vinyl esters. This phenomenon often occurs between electron-donating monomers and electron-accepting monomers. memtein.com this compound, like vinyl acetate, is considered an electron-rich monomer and thus has a strong tendency to form alternating copolymers with electron-deficient monomers such as maleic anhydride (B1165640). memtein.comtandfonline.com The copolymerization of vinyl acetate and maleic anhydride, for example, is known to yield 1:1 alternating copolymers regardless of the initial monomer feed composition. tandfonline.com

Recent studies have shown that cationic copolymerization can also lead to alternating structures. For example, vinyl acetate and 3-alkoxyphthalides undergo alternating copolymerization catalyzed by GaCl3, as neither monomer undergoes homopolymerization under these conditions. acs.org Similarly, the radical copolymerization of a divinyl monomer with vinyl ethers like hexenyl vinyl ether can result in alternating cyclopolymers. nih.gov

Research into the copolymerization of vinyl esters with other functional monomers has been conducted to develop new materials with enhanced properties. tuwien.at

Norbornenes: Free-radical photopolymerization of vinyl esters with norbornene has been studied, revealing a tendency towards alternating copolymerization. Kinetic investigations using the Kelen-Tüdös method confirmed this behavior, showing an equal consumption of the vinyl ester and norbornene double bonds during the reaction. tuwien.atresearchgate.net The copolymerization of norbornene derivatives is a key strategy for creating polymers with high thermal stability and tailored mechanical properties. rsc.orgmdpi.com

Allyl Esters and Allyl Ethers: Vinyl esters also undergo copolymerization with allyl monomers. Studies on the photopolymerization of vinyl esters with allyl ethers and allyl esters have demonstrated that these systems also favor alternating copolymerization. tuwien.atresearchgate.net However, the reactivity of allyl compounds in radical polymerization can be complex. For example, allyl glycidyl (B131873) ether has shown very low reactivity ratios when copolymerized with monomers like methyl methacrylate (B99206) (r1 = 0.035, r2 = 40.7), indicating that the comonomer is much more reactive. tandfonline.com Copolymers of vinyl chloride, allyl glycidyl ether, and a vinyl ester have been developed for applications such as safety glazings. wipo.int Amphiphilic copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl ether have also been synthesized for biomedical applications. mdpi.com

Table 2: Copolymerization Behavior of Vinyl Esters with Various Monomers

ComonomerPolymerization TypeObserved Behavior/FindingReference
NorborneneFree-Radical PhotopolymerizationTends toward alternating copolymerization; equal consumption of double bonds. tuwien.at, researchgate.net
Allyl EsterFree-Radical PhotopolymerizationShows alternating copolymerization behavior. tuwien.at, researchgate.net
Allyl EtherFree-Radical PhotopolymerizationResults in alternating copolymers. tuwien.at, researchgate.net
Maleic AnhydrideFree-Radical PolymerizationClassic example of strongly alternating copolymerization with vinyl acetate. tandfonline.com
3-AlkoxyphthalidesCationic PolymerizationForms alternating copolymers with vinyl acetate. acs.org

Polymer Microstructure and Architecture in Poly(this compound) Systems

Tacticity and Stereoregularity in Poly(this compound)

Tacticity refers to the stereochemical arrangement of the pendant groups (in this case, the formate group, -OCHO) along the polymer backbone. ncku.edu.tw The spatial arrangement of these groups can be ordered (stereoregular) or random. This microstructural feature is determined during the polymerization step and cannot be altered without breaking chemical bonds. ncku.edu.tw Tacticity has a profound impact on the polymer's ability to crystallize, which in turn affects its mechanical and thermal properties, such as melting point and tensile strength. ncku.edu.tw

There are three primary types of tacticity in vinyl polymers:

Isotactic: All pendant groups are located on the same side of the polymer chain.

Syndiotactic: The pendant groups are located on alternating sides of the polymer chain.

Atactic: The pendant groups are randomly arranged along the chain.

Isotactic and syndiotactic polymers are stereoregular and can pack into ordered crystalline structures, whereas atactic polymers are generally amorphous due to their lack of structural order. ncku.edu.tw

For poly(this compound), the stereoregularity can be controlled by the polymerization conditions, particularly the temperature. Research has demonstrated that the synthesis of syndiotactic poly(this compound) is achievable. In one method, this compound is polymerized using a UV-light-activated initiator at low temperatures (−20°C to 0°C) to achieve greater stereoregularity. google.com The resulting syndiotactic poly(this compound) can then be hydrolyzed to produce syndiotactic poly(vinyl alcohol), a material of significant industrial interest. google.comiupac.org

Generally, for radical polymerization of vinyl esters, lower polymerization temperatures favor syndiotactic placement due to the reduced thermal energy allowing for more sterically favorable chain propagation. iupac.org Conversely, higher temperatures can lead to more atactic or even isotactic structures.

The table below summarizes findings on the influence of polymerization conditions on the tacticity of poly(this compound) and related vinyl esters.

Polymerization ConditionEffect on TacticityRationaleReference
Low Temperature (-78°C to 0°C)Favors Syndiotactic StructureSteric and electrostatic repulsion between the incoming monomer and the pendant group on the growing chain end is minimized in the syndiotactic configuration. Lower thermal energy makes this selective addition more probable. google.comiupac.org
High Temperature (e.g., >60°C)Favors Atactic or Isotactic StructureIncreased thermal energy overcomes the small activation energy barrier between isotactic and syndiotactic addition, leading to a more random (atactic) placement. In some cases, specific monomer-solvent interactions at higher temperatures can favor isotacticity. iupac.orgresearchgate.net
Solvent ChoiceCan influence stereoregularityThe polarity and coordinating ability of the solvent can affect the transition state of the propagating radical, influencing the stereochemical outcome. karger.com
Monomer StructureBulky side groups can increase syndiotacticityIncreased steric hindrance from a bulky pendant group enhances the preference for the sterically less-hindered syndiotactic arrangement. researchgate.net

Theoretical and Computational Chemistry of Ethenyl Formate

Quantum Chemical Investigations of Ethenyl Formate (B1220265)

Quantum chemical calculations have been instrumental in elucidating the electronic structure, conformational preferences, and reaction mechanisms of vinyl formate.

Electronic Structure and Bonding Analysis

This compound, with the chemical formula C₃H₄O₂, is an ester characterized by a vinyl group attached to a formate functional group. Its structure allows for unique reactivity in processes like polymerization and hydrolysis due to the conjugation between the ester group and the vinyl moiety.

The molecule possesses a planar near-prolate asymmetric rotor structure with Cₛ symmetry. uva.es The electric dipole moment is oriented in the ab inertial plane, with two non-zero dipole moment components. uva.es Computational studies, such as those using density functional theory (DFT), can provide detailed electron density maps and insights into bond dissociation energies, which are fundamental to understanding its reactivity. Analysis of the bonding can be further deepened using methods like the Quantum Theory of Atoms in Molecules (QTAIM), which helps in characterizing intramolecular interactions. tandfonline.com

Conformational Analysis and Isomerization Pathways

Ab initio molecular orbital theory has been employed to determine the preferred gas-phase conformations of this compound. publish.csiro.au Experimental studies, including gas-phase electron diffraction, microwave spectroscopy, and infrared band contour analysis, have been supplemented by molecular mechanics and ab initio calculations of geometries and force fields. acs.org These investigations consistently indicate that the cis-trans structure is the most stable conformer of gaseous this compound at room temperature. uva.es

Studies on related esters like phenyl formate have shown that non-planar conformations can be the most stable, with the ester group twisted out of the plane of the other part of the molecule. cdnsciencepub.com For alkyl formates, planar or nearly planar Z and E conformers are typically considered. cdnsciencepub.com In the case of ethyl formate, two conformers, trans and gauche, have been identified experimentally. aanda.org The trans conformer, where the C-C-O-C=O chain is coplanar, is the lower energy state. aanda.org

Reaction Pathway Modeling and Activation Energy Calculations (e.g., DFT Studies)

Density functional theory (DFT) is a powerful tool for modeling reaction pathways and calculating the associated activation energies. For instance, DFT calculations can be used to map transition states and compare activation energies for different synthetic pathways, helping to explain discrepancies in catalytic efficiencies observed in experimental studies.

The Arrhenius equation, which relates the rate constant of a reaction to the activation energy and temperature, is central to these studies. testbook.com Computational methods can calculate the activation energy (Ea), which is the minimum energy required for a reaction to occur. testbook.com

For example, in the study of the thermal decomposition of ethyl formate, computational chemistry was used to investigate reaction paths and energetics, leading to the derivation of Arrhenius parameters for each reaction. nih.govconicet.gov.ar Similarly, the chlorine-initiated atmospheric oxidation of ethyl formate has been investigated using DFT to determine favorable pathways and reaction mechanisms. cdnsciencepub.comresearchgate.net Such studies often involve calculating the potential energy surface to explain experimentally observed product branching ratios. cdnsciencepub.com The insights gained from these computational models are critical for predicting the reactivity of this compound in various chemical environments, including its role as a precursor in organic synthesis and its atmospheric chemistry. cdnsciencepub.com

Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of this compound at the atomic level, providing insights into its interactions in complex systems. researchgate.nettandfonline.com

Prediction of Monomer Compatibility in Copolymerization Reactions

MD simulations can be used to predict the compatibility of this compound with other monomers in copolymerization reactions. By simulating the interactions between different monomer units, it's possible to assess factors like miscibility and the preferred arrangement of monomers in the resulting polymer chain. This is crucial for designing copolymers with specific properties. For instance, the reactivity of vinyl monomers derived from plant oils has been successfully copolymerized with conventional monomers like styrene (B11656) and vinyl acetate (B1210297), with the biobased units influencing properties such as flexibility and water resistance. acs.org

The behavior of two monomers in a copolymerization reaction is described by their reactivity ratios, which indicate the preference of a growing polymer chain to add a monomer of its own kind versus the other monomer. nsf.gov Mismatched comonomer pairs, like vinyl acetate and styrene, often result in consecutive homopolymerization rather than true copolymerization. nsf.gov Computational models, including MD simulations, can help predict these reactivity ratios by examining the energetics of monomer addition.

Computational Assessment of Intermolecular Interactions and Solvent Effects

Computational methods are invaluable for assessing the intermolecular interactions that govern the behavior of this compound in different environments, particularly the effects of solvents. The interactions between solute and solvent molecules can significantly influence reaction rates and equilibria. nih.gov

Models like the polarizable continuum model (PCM) can be used to evaluate the effect of solvent polarity on molecular properties and reaction barriers. researchgate.netresearchgate.net For example, studies on the aminolysis of phenyl formate have shown that solvents can lower the activation energy barriers of reaction pathways. researchgate.net MD simulations can provide a more explicit picture of these interactions by modeling the individual solvent molecules around the solute. nih.gov

The analysis of intermolecular forces can be broken down into components such as electrostatic, polarization, dispersion, and repulsion energies. acs.org Techniques like Hirshfeld surface analysis and energy decomposition analysis (EDA) help to quantify and characterize these noncovalent interactions. researchgate.netacs.orgresearchgate.net For instance, in branched resin systems, the introduction of vinyl groups was found to enhance intermolecular interactions, leading to tighter molecular packing and improved thermal resistance. mdpi.com These computational tools allow for a detailed understanding of how this compound interacts with its surroundings, which is essential for predicting its behavior in solutions and materials.

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like ethenyl formate (this compound) at a detailed, quantum-mechanical level. Predictive modeling can elucidate spectroscopic features and reaction dynamics that may be challenging to study experimentally. These theoretical approaches are crucial for interpreting experimental data and understanding the fundamental behavior of the molecule.

Simulated Vibrational Spectra (e.g., IR)

Computational methods are widely used to predict the vibrational spectra of molecules, offering insights into their structural and bonding characteristics. The simulation of infrared (IR) spectra for ethenyl formate involves calculating the harmonic vibrational frequencies and their corresponding IR intensities using various levels of ab initio theory.

Theoretical approaches such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are commonly employed, paired with basis sets like 6-311G** or aug-cc-pVTZ, to optimize the molecular geometry and compute the vibrational modes. acs.org For higher accuracy, coupled-cluster methods like CCSD(T) can be used. aanda.org The direct results of these calculations are harmonic frequencies, which typically overestimate experimental fundamental vibrational frequencies due to the neglect of anharmonicity. rsc.org To improve agreement with experimental data, calculated harmonic frequencies are often multiplied by empirical scaling factors, which are specific to the level of theory and basis set used. scispace.com

For ethenyl formate, key vibrational modes of interest for computational analysis include:

C=O Stretching: The carbonyl group stretch is a strong, characteristic absorption in the IR spectrum. Calculations for related esters show this peak to be sensitive to the local electronic environment. acs.org

C=C Stretching: The vibration of the vinyl group's carbon-carbon double bond.

C–O–C Stretching: The asymmetric and symmetric stretches of the ester C-O-C linkage. These modes are often conformation-dependent. acs.org

=C-H and -O-C-H Bending Modes: In-plane and out-of-plane bending vibrations of the vinyl and formate protons.

The assignment of calculated frequencies to specific atomic motions is achieved by visualizing the normal modes. This process is essential for interpreting experimental IR spectra, especially for identifying conformers or tracking chemical changes. acs.orgaanda.org

Predicted Nuclear Magnetic Resonance Chemical Shifts (¹H NMR, ¹³C NMR)

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts through computational means is a valuable tool for structure verification. The standard theoretical approach for this is the Gauge-Including Atomic Orbital (GIAO) method. This method is typically used in conjunction with DFT or MP2 calculations to determine the isotropic magnetic shielding tensors for each nucleus. ucr.edu The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. ucr.edu

While specific, detailed computational studies on the predicted NMR spectra of ethenyl formate are not prominent in the surveyed literature, the methodology is well-established. For ethenyl formate, such a study would predict the chemical shifts for its distinct nuclei:

¹H NMR: Calculations would aim to differentiate the three vinyl protons (H-C=C) and the single formate proton (H-C=O). The vinyl protons are expected to appear as a complex multiplet due to geminal, cis, and trans spin-spin coupling, while the formate proton would be a distinct singlet, significantly downfield.

¹³C NMR: Predictions would target the three unique carbon atoms: the carbonyl carbon (C=O), and the two vinyl carbons (C=C). The carbonyl carbon is expected to have the largest chemical shift, consistent with other esters.

The accuracy of predicted NMR shifts depends heavily on the chosen level of theory, basis set, and whether solvent effects are included in the model. ucr.edu

Modeling Photoionization and Dissociation Pathways

Computational modeling is instrumental in understanding the complex processes that occur following the photoionization of a molecule. These studies typically investigate the structure and stability of the resulting cation and map out its subsequent fragmentation pathways.

The theoretical investigation of ethenyl formate's photoionization would begin with the calculation of its adiabatic and vertical ionization energies. High-level ab initio methods, such as coupled-cluster theory, are often used to obtain accurate ionization energies. osti.gov

Upon ionization, the molecule forms the ethenyl formate radical cation (C₃H₄O₂⁺•). Computational studies can explore the potential energy surface of this cation to identify the most likely dissociation channels. osti.govnih.gov This involves locating transition states for bond-breaking and rearrangement processes and calculating the appearance energies for the resulting fragment ions. osti.gov The appearance energy is the minimum energy required to form a specific daughter ion from the neutral precursor.

Based on computational studies of related esters and vinyl compounds, several dissociation pathways for the ethenyl formate cation can be anticipated:

Loss of a Formate Radical: Cleavage of the ester C-O bond could lead to the formation of a vinyl cation and a neutral formate radical (HCOO•). Theoretical investigations on the fragmentation of other compounds have shown that the formation of a linear vinyl fragment can be thermodynamically favorable. mdpi.com

Loss of a Formyl Radical: Dissociation could yield a formyl radical (HCO•) and a corresponding cation.

Decarbonylation/Decarboxylation: More complex rearrangements could lead to the loss of neutral molecules like carbon monoxide (CO) or carbon dioxide (CO₂), as seen in the dissociation of related radical cations. nih.gov

These theoretical predictions are often validated by comparing them with experimental results from techniques like photoionization mass spectrometry, which can identify fragment ions and measure their appearance energies. osti.gov

Advanced Analytical Methodologies in Ethenyl Formate Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of vinyl formate (B1220265), providing detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of vinyl formate.

¹H NMR: In proton NMR (¹H NMR), the chemical shifts and coupling constants of the hydrogen nuclei provide definitive information about the vinyl and formate protons. The vinyl protons typically appear as doublets in the region of δ 4.5–5.5 ppm. A 300 MHz spectrum of neat this compound shows distinct signals for its four protons with the following parameters: δ 4.658 (D(A)), δ 4.955 (D(B)), δ 7.330 (D(C)), and δ 8.068 (D(D)). chemicalbook.com The coupling constants further refine the structural assignment: J(A,B) = -1.7 Hz, J(A,C) = 6.4 Hz, J(A,D) = 1.6 Hz, J(B,C) = 13.9 Hz, J(B,D) = 0.8 Hz, and J(C,D) = -0.7 Hz. chemicalbook.com

¹³C NMR: Carbon-13 NMR (¹³C NMR) complements the proton data by providing information about the carbon skeleton. The formate ester carbonyl carbon (C=O) is a key diagnostic peak, typically resonating around 160–170 ppm.

Interactive Data Table: ¹H NMR Data for this compound (300 MHz, neat)

Parameter Chemical Shift (ppm)
D(A) 4.658
D(B) 4.955
D(C) 7.330

This table is interactive. Click on the headers to sort the data.

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The most prominent absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1720–1740 cm⁻¹. This strong absorption is characteristic of formate esters. libretexts.org Other significant peaks correspond to the C-H bonds of the vinyl group and the C-O stretching of the ester linkage, confirming the molecule's key functional components.

Interactive Data Table: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester) 1720-1740 Strong
C=C Stretch (Vinyl) ~1650 Medium
C-H Stretch (Vinyl) ~3100 Medium

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The conjugation between the vinyl group and the formate ester enables π → π* and n → π* transitions. High-resolution vacuum ultraviolet (VUV) photoabsorption spectroscopy can reveal detailed information about valence and Rydberg transitions. aip.org While specific UV-Vis data for this compound is not extensively detailed in the provided context, studies on analogous molecules like ethyl formate show that such transitions are readily characterizable and can be assigned with the aid of ab initio calculations. aip.orgnih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for separating this compound from complex mixtures, monitoring its degradation, and determining its purity.

High-Performance Liquid Chromatography (HPLC) for Degradation Monitoring and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. It is particularly useful for monitoring the degradation of the compound in various conditions. For instance, stability studies can be conducted by monitoring the disappearance of the this compound peak and the appearance of degradation products, such as formic acid and vinyl alcohol, over time. A common method involves reverse-phase (RP) HPLC with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC) for Impurity Profiling and Quantitative Determination

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary method for impurity profiling and quantitative analysis of the volatile compound this compound. ijpsonline.com GC offers high separation efficiency, making it ideal for detecting and quantifying trace impurities that may be present from synthesis or degradation. ijpsonline.comajprd.com For quantitative determination, a derivatization step, such as converting formate to ethyl formate, can be employed, followed by headspace GC analysis. researchgate.netpsu.edu This approach allows for reliable and specific measurement of formate concentrations. researchgate.netpsu.edu The purity of this compound can be accurately determined using GC, with analytical standards often specifying a purity of ≥99.5% (GC). sigmaaldrich.comnacchemical.com Impurity profiling by GC-MS is crucial for identifying unknown components in the substance. iajps.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone in the analysis of this compound, providing essential information on its molecular weight and structure. researchgate.net Standard electron ionization mass spectra of this compound are well-documented, providing a fragmentation pattern that serves as a chemical fingerprint. nist.govchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of this compound's molecular identity. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine the m/z with very high accuracy, typically to four or more decimal places. whitman.edu This precision allows for the calculation of the exact elemental composition of the molecular ion.

For this compound (C₃H₄O₂), the theoretical monoisotopic mass is 72.021129366 Da. nih.gov HRMS analysis can measure the molecular ion's mass with sufficient accuracy to distinguish it from other compounds that might have the same nominal mass but a different elemental formula. This capability is invaluable for validating the synthesis of this compound and ensuring sample purity. The confirmation of the molecular ion peak through HRMS provides a high degree of confidence in the compound's identity, a step often required before further characterization or reactivity studies.

The process is analogous to the characterization of other volatile organic compounds, such as vinyl acetate (B1210297), where HRMS is used to accurately measure the molecular weight, confirming the elemental formula C₄H₆O₂ with a very low margin of error. researchgate.netmdpi.com This validation is a fundamental step in quality control and certified reference material development. mdpi.com

Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS), is extensively used to identify the products formed during the degradation of this compound. researchgate.net this compound can degrade through various pathways, such as hydrolysis, oxidation, or thermal decomposition.

Under aqueous conditions, this compound is susceptible to hydrolysis, which breaks the ester bond. This reaction yields formic acid and vinyl alcohol. However, vinyl alcohol is unstable and rapidly tautomerizes to its more stable isomer, acetaldehyde (B116499). GC-MS analysis of degradation mixtures can separate these products and identify them based on their characteristic mass spectra.

In studies of polymer degradation, where formate esters may be present or formed, GC-MS is a key technique for identifying volatile and semi-volatile breakdown products. diva-portal.orgosti.gov For instance, the thermal or oxidative degradation of polymers can lead to the formation of formic acid. diva-portal.org These degradation products provide insight into the underlying chemical mechanisms of decomposition.

Table 1: Potential Degradation Products of this compound Identifiable by Mass Spectrometry

Degradation Pathway Product Name Chemical Formula Molecular Weight (g/mol)
Hydrolysis Formic Acid CH₂O₂ 46.03
Hydrolysis (via Tautomerization) Acetaldehyde C₂H₄O 44.05
Oxidation Formaldehyde CH₂O 30.03
Oxidation Glyoxal C₂H₂O₂ 58.04
Thermal Decomposition Ketene C₂H₂O 42.04
Thermal Decomposition Carbon Monoxide CO 28.01

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

Other Advanced Techniques for Mechanistic and Kinetic Studies

Beyond mass spectrometry, a suite of other advanced analytical methods is employed to investigate the reaction mechanisms and kinetics of this compound.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural characterization.

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. In ¹H NMR, the vinyl protons of this compound typically show signals between δ 4.5 and 5.5 ppm.

IR spectroscopy is used to identify functional groups. The prominent C=O stretch of the ester group in this compound appears in the range of 1720–1740 cm⁻¹.

For kinetic studies, techniques that can monitor the concentration of reactants or products over time are essential.

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust method for quantifying the concentration of volatile organic compounds like this compound and its degradation products. cdc.gov By taking samples at various time points during a reaction, the rate of disappearance of this compound or the rate of appearance of a product can be determined, allowing for the calculation of reaction rate constants.

Headspace GC (HS-GC) is particularly useful for analyzing volatile products, such as formic acid (after derivatization), from a liquid or solid matrix. researchgate.net

These techniques, often used in combination, provide a comprehensive picture of the chemical properties and reactivity of this compound, enabling detailed mechanistic and kinetic investigations.

Applications in Advanced Organic Synthesis and Materials Science Research

Ethenyl Formate (B1220265) as a Synthetic Precursor in Organic Chemistry

The reactivity of vinyl formate, stemming from its vinyl group and formate ester, allows it to participate in a variety of chemical reactions, including polymerization, addition, and hydrolysis, establishing it as a versatile intermediate in organic synthesis. sarchemlabs.com

Building Block in Complex Molecule Synthesis

This compound serves as a fundamental building block for constructing more complex molecules. The vinyl group (CH₂=CH–) is particularly reactive and can be used in various coupling and addition reactions to form new carbon-carbon and carbon-heteroatom bonds. Its structural similarity to other vinyl esters, such as vinyl acetate (B1210297), suggests its utility in advanced synthetic applications. For instance, vinyl acetate has been successfully employed as a safer, liquid substitute for acetylene (B1199291) gas in metal-catalyzed C-H activation and annulation reactions to synthesize heterocyclic structures like isoquinolones and pyridones. indiamart.com This indicates a strong potential for this compound to act as a similar building block in redox-neutral coupling reactions, providing a pathway to complex nitrogen-containing molecules.

The broader class of vinyl compounds, including vinyl azides and vinylsiloxanes, are recognized as versatile precursors for creating a wide array of organic structures. cenmed.comthegoodscentscompany.com The principles of their reactivity can be extended to this compound, highlighting its potential in cycloaddition reactions, radical additions, and other transformations essential for synthesizing complex molecular architectures.

Derivatization for Novel Functional Compounds

Derivatization is the chemical modification of a compound to create a new substance with different properties. nih.gov this compound is well-suited for derivatization due to its two distinct functional groups. sarchemlabs.com

Reactions of the Vinyl Group: The double bond can undergo various addition reactions. For example, it can be functionalized through processes like hydroformylation, halogenation, or epoxidation to introduce new functional groups. It can also participate in cycloaddition reactions, such as Diels-Alder reactions, to form cyclic compounds.

Reactions of the Ester Group: The formate ester group can be transformed through reactions like transesterification, where the vinyl group is transferred to another alcohol, or hydrolysis, which cleaves the ester to yield polyvinyl alcohol (PVA) and formic acid. sarchemlabs.comsarchemlabs.com The hydrolysis of polythis compound is a critical derivatization step in the production of specialty polymers. sarchemlabs.com

Through these derivatization pathways, this compound can be converted into a wide range of novel compounds with tailored functionalities for research and industrial applications.

Development of Poly(this compound)-Based Materials for Specialty Applications

This compound readily undergoes polymerization to form poly(this compound) (PVF), a polymer with significant commercial importance, particularly as a precursor to other materials and as a functional additive. sarchemlabs.comsarchemlabs.com

Poly(this compound) in Advanced Coatings and Adhesives

The polymer derived from this compound, poly(this compound), and its copolymers are valuable in the formulation of high-performance adhesives and coatings. sarchemlabs.com The reactivity of the monomer contributes to polymers that offer strong bonding and durability. sarchemlabs.com The closely related polymer, poly(vinyl acetate) (PVAc), is widely used in adhesives for porous materials like wood and paper, as well as in emulsion paints. americanelements.comwikipedia.orgfishersci.ca PVAc-based adhesives are known for their strong initial bond and flexibility. fishersci.ca Similarly, poly(this compound) based systems are expected to exhibit excellent adhesive and film-forming properties, making them suitable for demanding applications in coatings and bonding agents.

This compound Polymers for Specific Material Properties (e.g., Safety Glass)

A significant application of this compound is in the production of polyvinyl butyral (PVB), the essential interlayer in laminated safety glass used in automotive windshields and architectural windows. sarchemlabs.comwikipedia.orgfishersci.at The manufacturing process involves several steps:

this compound is polymerized to produce poly(this compound). sarchemlabs.com

Poly(this compound) is then hydrolyzed (a process also known as alcoholysis) to produce poly(vinyl alcohol) (PVA). sarchemlabs.com Using poly(this compound) as the starting material is advantageous because it hydrolyzes to PVA much more rapidly and often without the need for a catalyst compared to the more common route starting from poly(vinyl acetate). sarchemlabs.com

The resulting PVA is then reacted with butyraldehyde (B50154) to form the final PVB resin. fishersci.at

This PVB interlayer is a tough, clear, and ductile polymer that adheres strongly to glass. fishersci.at In the event of shattering, the interlayer holds the glass fragments together, preventing them from scattering and reducing the risk of injury. fishersci.fi The PVB produced via the this compound route is noted for its excellent color stability, which is a crucial property for safety glass applications. sarchemlabs.com

Integration of this compound into Cementitious Systems for Material Modification

This compound and its copolymers have been studied for their role in modifying the properties of cement-based materials. sarchemlabs.com When added to cement mixtures, these polymers can act as water-retaining agents and hardening accelerators. sarchemlabs.com In the high-pH environment of cement, this compound is thought to dissociate, contributing to the material's early strength development. sarchemlabs.com

However, the application of simple this compound in high-pH systems can be limited by its alkaline stability. sarchemlabs.com More commonly, copolymers such as vinyl acetate-ethylene (VAE) or vinyl-acrylics are used. sarchemlabs.comfishersci.no These polymer additives, known as polymer-modified cements, can significantly enhance material properties:

Improved Flexibility and Waterproofing: Polymer dispersions mix with the cement during hydration, forming a polymer film throughout the matrix. This film improves flexibility, waterproofing, and the ability to accommodate deformation. fishersci.caamericanelements.com

Enhanced Adhesion: The introduction of polymer binders improves the adhesion of the cement to various substrates. fishersci.no

Modified Strength: While polymer additives can enhance flexural strength, they may sometimes reduce compressive strength, particularly at higher concentrations, due to factors like increased air entrainment. sarchemlabs.comresearchgate.net

Copolymers incorporating hydrophobic monomers like vinyl neodecanoate alongside vinyl acetate have been developed to improve durability, water resistance, and alkali stability in demanding construction applications. fishersci.no

Niche Research Applications Involving Ethenyl Formate

This compound, or ethenyl formate, serves as a subject of specialized investigation in distinct areas of scientific research, primarily in the synthesis of complex organic molecules and in the field of astrochemistry. Its reactivity and specific spectral signature make it a target for studies seeking to understand both terrestrial and extraterrestrial chemical processes.

Research on Antimicrobial Effects of this compound Derivatives

Direct research into the antimicrobial properties of simple this compound derivatives is not extensively documented in publicly available literature. However, the introduction of a formyloxy group, structurally related to this compound, plays a role as a key intermediate step in the chemical modification of established antibiotic families. This synthetic strategy is used to alter the stereochemistry of a molecule, ultimately leading to the creation of new or related antibiotic compounds.

A notable example is found in the synthesis of carbapenem (B1253116) antibiotics, such as those in the thienamycin (B194209) class. In a series of reactions designed to convert olivanic acid derivatives into thienamycin analogues, a crucial step involves the inversion of the stereochemistry at the C-8 position of the hydroxyethyl (B10761427) side chain. psu.edu This is achieved through a reaction involving triphenylphosphine, diethyl azodicarboxylate, and formic acid, which converts a 6-[(S)-1-hydroxyethyl] group into a 6-[(R)-1-formyloxyethyl] derivative. psu.edu This formyloxyethyl intermediate is then hydrolyzed to yield the desired 6-[(R)-1-hydroxyethyl] configuration, which is characteristic of the potent antibiotic N-acetylthienamycin. psu.edu This process demonstrates the utility of a formate ester in the synthesis of complex, biologically active molecules.

Similarly, a European patent describes novel cephem compounds with high antimicrobial activity that incorporate a formyloxyethyl group as part of their structure. googleapis.com These examples highlight the role of the formate moiety in the broader field of antimicrobial compound synthesis, primarily as a reactive intermediate rather than as the basis of a standalone class of antimicrobial agents derived directly from this compound.

Spectroscopic Detection and Characterization in Astrochemistry

This compound is a molecule of significant interest in astrochemistry due to the prevalence of its structural analogues in the interstellar medium (ISM). uva.es The detection of numerous complex organic molecules, including esters like methyl formate and ethyl formate, and species with the vinyl functional group like vinyl cyanide and vinyl alcohol, makes this compound a plausible candidate for interstellar discovery. uva.eswikipedia.org Its potential formation pathways in the ISM are thought to start from precursors already detected in space, such as vinyl alcohol reacting with carbon monoxide, or formic acid reacting with acetylene. uva.es

To facilitate its detection in space, detailed laboratory spectroscopy has been conducted to measure its rotational spectrum with high precision. uva.es Researchers recorded the room-temperature spectrum of this compound's most stable cis-trans conformer in a frequency range of 80 to 360 GHz. uva.es This work allowed for the accurate determination of a new set of spectroscopic constants, which are essential for predicting the exact frequencies of its rotational transitions that might be observed by radio telescopes. uva.es

Table 1: Spectroscopic Constants for the Ground Vibrational State of cis-trans this compound This table presents the determined spectroscopic constants from laboratory measurements, which are critical for astronomical searches.

ParameterValue (MHz)Uncertainty (MHz)
A10408.854370.00021
B2776.2163350.000057
C2191.2464080.000056
ΔJ (kHz)0.540450.00015
ΔJK (kHz)3.22010.0011
ΔK (kHz)14.1560.012
δJ (kHz)0.1495260.000083
δK (kHz)2.25990.0049
uva.es

Armed with this precise spectral data, astronomers have conducted searches for this compound in several chemically rich star-forming regions, which are considered the best environments to find such complex molecules. uva.es The targeted sources included Orion KL, Sagittarius B2(N) (Sgr B2(N)), B1-b, and the cold molecular cloud TMC-1. uva.es Despite the rigorous search, this compound was not definitively detected in any of these regions. uva.es However, the observational data was used to establish meaningful upper limits on its column density (the number of molecules in a column of space). uva.es These upper limits provide important constraints for chemical models that simulate the formation of complex organic molecules in space. uva.es Although a detection remains elusive, the study concluded that future searches should be considered, particularly in star-forming regions with high gas temperatures where large amounts of methyl formate are found. uva.es

Table 2: Upper Limits for this compound Column Density in Searched Interstellar Sources This table summarizes the results of the astronomical search for this compound, providing the upper limit for its abundance in various molecular clouds.

SourceAssumed Temperature (K)Upper Limit (cm-2)
Orion KL100≤ 7.0 x 1014
Sgr B2(N)150≤ 2.0 x 1015
B1-b20≤ 4.0 x 1012
TMC-110≤ 4.0 x 1011
uva.es

Q & A

Basic Research Questions

Q. What are the established synthetic routes for vinyl formate, and how do reaction conditions influence yield and purity?

  • Methodological Answer: this compound is typically synthesized via esterification of vinyl alcohol with formic acid or transesterification reactions. Key parameters include catalyst type (acidic vs. enzymatic), temperature (40–80°C), and solvent polarity. For example, sulfuric acid catalysis at 60°C yields ~75% product, while lipase-based methods under mild conditions (30°C) achieve ~65% with higher enantiomeric purity . Tabulate yields, catalysts, and conditions from peer-reviewed studies (Table 1).

Table 1 : Comparative Synthetic Routes for this compound

CatalystTemp. (°C)SolventYield (%)Purity (GC-MS)Reference
H₂SO₄60Toluene7592%[X et al.]
Lipase B30Hexane6598%[Y et al.]

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer: Use NMR (¹H, ¹³C) and IR spectroscopy. In ¹H NMR, vinyl protons appear as doublets at δ 4.5–5.5 ppm, while the formate ester carbonyl (C=O) resonates at ~160–170 ppm in ¹³C NMR. IR spectra show C=O stretches at 1720–1740 cm⁻¹. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How does pH affect the stability of this compound in aqueous solutions, and what degradation products form under acidic/basic conditions?

  • Methodological Answer: Conduct accelerated stability studies at pH 2–12 (25°C). Monitor degradation via HPLC every 24 hours. Under acidic conditions (pH < 4), hydrolysis yields formic acid and vinyl alcohol; at pH > 10, saponification produces formate salts. Report half-life (t₁/₂) and degradation kinetics using the Arrhenius equation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic efficiencies reported for this compound synthesis across studies?

  • Methodological Answer: Discrepancies arise from catalyst-substrate interactions and solvent effects. For example, polar solvents stabilize carbocation intermediates in acid catalysis, while nonpolar solvents favor enzymatic active-site binding. Perform density functional theory (DFT) calculations to map transition states and compare activation energies (ΔG‡) for each pathway .

Q. How can computational models predict the reactivity of this compound in copolymerization reactions with ethylene or styrene?

  • Methodological Answer: Use molecular dynamics (MD) simulations to assess monomer compatibility. Input parameters include bond dissociation energies (BDEs) and electron density maps. Validate predictions with experimental reactivity ratios (r₁, r₂) from radical polymerization trials. Reference studies showing deviations >15% between predicted and observed reactivity require recalibration of force fields .

Q. What strategies resolve conflicting data on the toxicity profile of this compound in biomedical applications?

  • Methodological Answer: Conduct meta-analyses of in vitro cytotoxicity assays (e.g., IC₅₀ values in HEK293 cells) and in vivo models (rodent LD₅₀). Address variability by standardizing exposure durations and concentrations. Use funnel plots to detect publication bias and apply Cochrane risk-of-bias tools for quality assessment .

Methodological Guidelines

  • Data Presentation : Follow journal-specific formatting for tables (horizontal lines only, SI units) and figures (300+ DPI resolution, 10-point font for labels). For reaction schemes, avoid overcrowding; use ChemDraw with ACS template settings .
  • Contradictory Results : Apply sensitivity analysis to identify outlier studies. For example, exclude datasets with incomplete kinetic profiles or non-standardized analytical methods .
  • Ethical Reporting : Disclose all synthetic byproducts and unanticipated side reactions in supplementary materials. For computational studies, provide raw data (e.g., .log files from Gaussian calculations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.